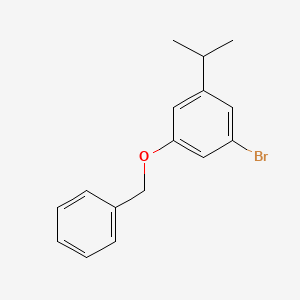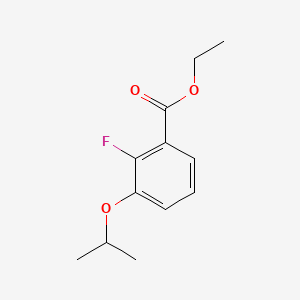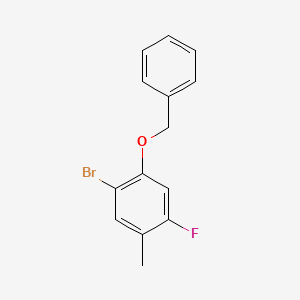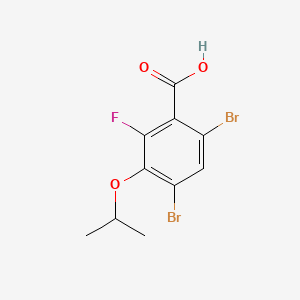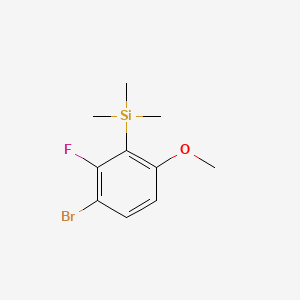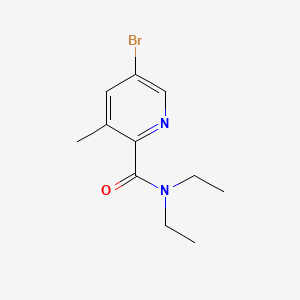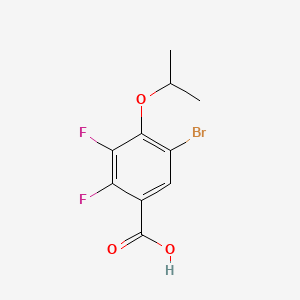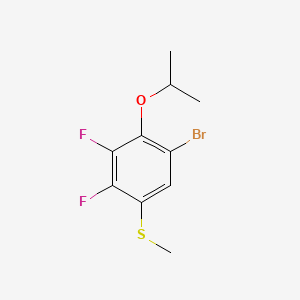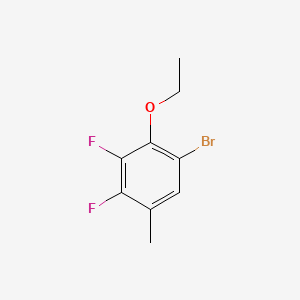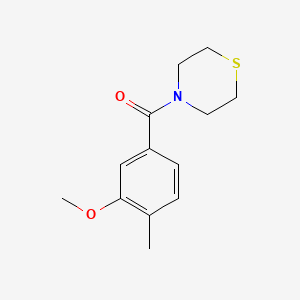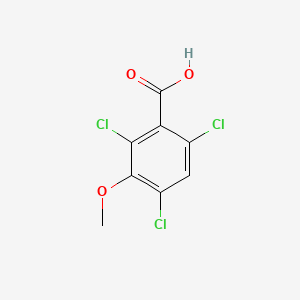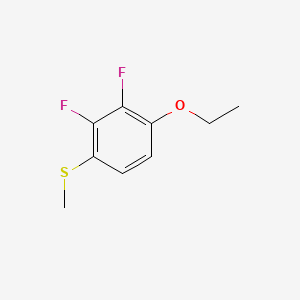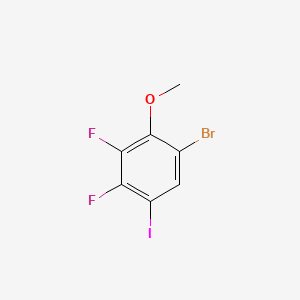
1-Bromo-3,4-difluoro-5-iodo-2-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
It’s worth noting that halogenated aromatic compounds like this one often interact with various enzymes and receptors in the body due to their structural similarity to many biological molecules .
Mode of Action
For instance, benzylic halides can undergo nucleophilic substitution reactions .
Biochemical Pathways
Halogenated aromatic compounds can potentially disrupt various biochemical pathways due to their reactivity and structural similarity to many biological molecules .
Pharmacokinetics
The physical properties of the compound, such as its molecular weight (34891 g/mol) and solid form, could influence its pharmacokinetic behavior .
Result of Action
Halogenated aromatic compounds can have various effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
Factors such as temperature, ph, and the presence of other molecules can potentially affect the action of halogenated aromatic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3,4-difluoro-5-iodo-2-methoxybenzene typically involves multi-step organic reactions. One common method includes the bromination, fluorination, iodination, and methoxylation of a benzene ring. Each step requires specific reagents and conditions:
Bromination: Using bromine (Br2) in the presence of a catalyst like iron (Fe) or aluminum bromide (AlBr3).
Fluorination: Employing reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Iodination: Utilizing iodine (I2) with an oxidizing agent like nitric acid (HNO3) or hydrogen peroxide (H2O2).
Methoxylation: Involving methanol (CH3OH) and a strong acid like sulfuric acid (H2SO4) or hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized conditions for higher yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3,4-difluoro-5-iodo-2-methoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: Halogen atoms (Br, F, I) can be substituted with other groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Sodium iodide (NaI) in acetone for halogen exchange.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction.
Coupling: Palladium catalysts (Pd/C) and bases like potassium carbonate (K2CO3) for coupling reactions.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1-Bromo-3,4-difluoro-5-iodo-2-methoxybenzene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-3,4-difluoro-2-methoxybenzene
- 1-Bromo-3,4-difluoro-5-iodobenzene
- 1-Bromo-3,4-difluoro-2-iodobenzene
Uniqueness
1-Bromo-3,4-difluoro-5-iodo-2-methoxybenzene is unique due to the presence of multiple halogens and a methoxy group on the benzene ring. This combination of substituents provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1-bromo-3,4-difluoro-5-iodo-2-methoxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF2IO/c1-12-7-3(8)2-4(11)5(9)6(7)10/h2H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALQPVLJHVHHQKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1Br)I)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF2IO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.91 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

